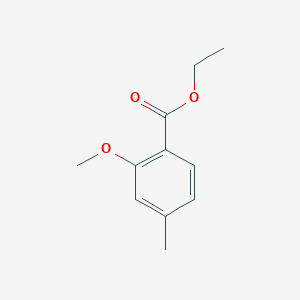![molecular formula C7H2ClNO3 B6326140 3-Chloro-furo[3,4-b]pyridine-5,7-dione CAS No. 98278-86-5](/img/structure/B6326140.png)
3-Chloro-furo[3,4-b]pyridine-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-furo[3,4-b]pyridine-5,7-dione is an aromatic heterocyclic compound with the molecular formula C₇H₂ClNO₃ and a molecular weight of 183.55 g/mol . This compound is characterized by its unique structure, which includes a furo[3,4-b]pyridine core substituted with a chlorine atom at the 3-position and two keto groups at the 5 and 7 positions. It is primarily used in research and industrial applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
The synthesis of 3-Chloro-furo[3,4-b]pyridine-5,7-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,4-b]pyridine core, followed by chlorination and oxidation steps to introduce the chlorine atom and the keto groups, respectively . The reaction conditions often require the use of specific reagents such as chlorinating agents and oxidizing agents, and the reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Analyse Chemischer Reaktionen
3-Chloro-furo[3,4-b]pyridine-5,7-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The keto groups can participate in redox reactions, forming different oxidation states and products.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-furo[3,4-b]pyridine-5,7-dione has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Chloro-furo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially disrupting their normal function . This can lead to various biological effects, including inhibition of enzyme activity and interference with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-furo[3,4-b]pyridine-5,7-dione can be compared to other similar compounds, such as:
2,3-Pyridinedicarboxylic anhydride: This compound shares a similar furo[3,4-b]pyridine core but lacks the chlorine substitution and has different reactivity and applications.
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione: This compound has a methyl group instead of a chlorine atom, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two keto groups, which confer distinct reactivity and potential biological activities .
Eigenschaften
IUPAC Name |
3-chlorofuro[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClNO3/c8-3-1-4-5(9-2-3)7(11)12-6(4)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNSQNKZCFTCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)OC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B6326070.png)










